molecular formula C10H12N2O B1598460 1-(5-methyl-1H-benzimidazol-2-yl)ethanol CAS No. 20033-97-0

1-(5-methyl-1H-benzimidazol-2-yl)ethanol

Cat. No. B1598460
CAS RN: 20033-97-0
M. Wt: 176.21 g/mol
InChI Key: PMZZBUJEPJUANN-UHFFFAOYSA-N
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Description

1-(5-methyl-1H-benzimidazol-2-yl)ethanol (MBE) is an organic compound that has been used for a variety of applications in scientific research. It is a stable, water-soluble compound with a unique structure that has been studied for its potential applications in drug design, biochemistry, and physiology. MBE has been used as a reagent in various synthetic reactions and as a starting material for the synthesis of other compounds. It has also been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds on cells and organisms.

Scientific Research Applications

Antimicrobial Applications

A study developed novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, demonstrating potent and selective activity against Helicobacter pylori, a significant gastric pathogen. These compounds, specifically a prototype carbamate, displayed low minimal inhibition concentrations (MICs) against various clinically relevant H. pylori strains, including those resistant to traditional treatments. The compound also showed a low rate of resistance development, making it a promising candidate for novel anti-H. pylori agents (Carcanague et al., 2002).

Antitumor and Antifilarial Activities

Benzimidazole derivatives have been synthesized and shown to possess significant growth inhibition in L1210 cells, a measure of potential antitumor activity. Some compounds demonstrated substantial in vivo antifilarial activity against adult worms of various species, highlighting the potential of benzimidazole derivatives as antineoplastic and antifilarial agents (Ram et al., 1992).

Metal Complexation and Spectral Studies

Research into the complexation of benzimidazole derivatives with zinc(II) ions has provided insights into their potential use in materials science and catalysis. The study of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexes revealed the solvent effect on complexation, with implications for the design of molecular materials and catalysts (Tavman, 2006).

Synthesis Methodologies

A swift one-pot, solvent-free synthesis of benzimidazole derivatives has been achieved, demonstrating a green chemistry approach to the synthesis of these compounds. This methodology offers a rapid and environmentally friendly alternative for producing benzimidazole derivatives and their metal complexes, with applications in medicinal chemistry and materials science (Taj et al., 2020).

Catalytic Applications

The oxidant-free synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by new Ru(II)-PNS(O) pincer complexes presents a greener process for producing chemically and pharmaceutically important benzimidazoles. This innovative approach eliminates the need for oxidants or stoichiometric strong bases, contributing to more sustainable synthetic practices (Luo et al., 2017).

properties

IUPAC Name

1-(6-methyl-1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5,7,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZZBUJEPJUANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390275
Record name 1-(5-methyl-1H-benzimidazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methyl-1H-benzimidazol-2-yl)ethanol

CAS RN

20033-97-0
Record name 1-(5-methyl-1H-benzimidazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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